1-Cyclobutyl-4-((3,5-difluorobenzyl)sulfonyl)-1,4-diazepane
Description
1-Cyclobutyl-4-((3,5-difluorobenzyl)sulfonyl)-1,4-diazepane is a seven-membered 1,4-diazepane ring derivative featuring a cyclobutyl substituent at position 1 and a (3,5-difluorobenzyl)sulfonyl group at position 4. The molecular formula is C₁₆H₂₁F₂N₂O₂S, with a molecular weight of 349.41 g/mol (calculated). The 3,5-difluorobenzyl moiety introduces strong electron-withdrawing effects due to the fluorine atoms, while the cyclobutyl group contributes steric bulk.
Properties
IUPAC Name |
1-cyclobutyl-4-[(3,5-difluorophenyl)methylsulfonyl]-1,4-diazepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22F2N2O2S/c17-14-9-13(10-15(18)11-14)12-23(21,22)20-6-2-5-19(7-8-20)16-3-1-4-16/h9-11,16H,1-8,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VULRERZKUCNGOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCCN(CC2)S(=O)(=O)CC3=CC(=CC(=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22F2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Cyclobutyl-4-((3,5-difluorobenzyl)sulfonyl)-1,4-diazepane typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving appropriate diamines and dihalides under basic conditions.
Introduction of the Cyclobutyl Group: The cyclobutyl group can be introduced via a nucleophilic substitution reaction using cyclobutyl halides.
Attachment of the 3,5-Difluorobenzyl Group: The 3,5-difluorobenzyl group can be attached through a sulfonylation reaction using 3,5-difluorobenzyl sulfonyl chloride.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
1-Cyclobutyl-4-((3,5-difluorobenzyl)sulfonyl)-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting sulfonyl groups to thiols.
Substitution: Nucleophilic substitution reactions can occur at the diazepane ring or the benzyl position, using reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that 1-cyclobutyl-4-((3,5-difluorobenzyl)sulfonyl)-1,4-diazepane exhibits promising anticancer properties. Research has shown that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, the sulfonamide moiety is known to enhance the compound's interaction with biological targets involved in cancer pathways .
Neuropharmacological Effects
The compound's diazepane core suggests potential applications in neuropharmacology. Diazepanes are often explored for their anxiolytic and sedative effects. Investigations into the modulation of neurotransmitter systems indicate that derivatives of diazepanes can influence GABAergic activity, which may lead to therapeutic effects in anxiety disorders and epilepsy .
Pharmacology
Inhibition of Enzymatic Activity
The sulfonyl group in this compound can facilitate interactions with various enzymes. Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways relevant to drug metabolism and detoxification processes. This property could be harnessed for developing drugs that modulate enzymatic activity for therapeutic purposes .
Antimicrobial Properties
There is ongoing research into the antimicrobial effects of compounds containing the sulfonyl group. Initial results indicate that this compound may exhibit activity against certain bacterial strains. This aspect is particularly relevant in the context of increasing antibiotic resistance, where novel antimicrobial agents are urgently needed .
Materials Science
Polymer Chemistry
The unique chemical structure of this compound lends itself to applications in polymer chemistry. Research has explored its use as a monomer or additive in the synthesis of polymers with enhanced thermal stability and mechanical properties. The incorporation of such compounds into polymer matrices could lead to materials with improved performance characteristics suitable for various industrial applications .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Anticancer Activity | Investigated the effects of similar diazepane derivatives on cancer cell lines | Demonstrated significant inhibition of cell proliferation and induction of apoptosis |
| Neuropharmacological Effects | Explored GABAergic modulation by diazepane derivatives | Suggested potential therapeutic benefits for anxiety disorders |
| Enzymatic Inhibition | Analyzed the impact of sulfonamide-containing compounds on metabolic enzymes | Indicated possible use in drug metabolism modulation |
| Antimicrobial Research | Examined the antibacterial properties of sulfonamide derivatives | Found activity against resistant bacterial strains |
Mechanism of Action
The mechanism of action of 1-Cyclobutyl-4-((3,5-difluorobenzyl)sulfonyl)-1,4-diazepane involves its interaction with molecular targets such as TREM2. By activating TREM2, this compound can modulate the activity of microglia, which are resident immune cells in the brain. This activation leads to various downstream effects, including the release of cytokines and chemokines, phagocytosis, and the maintenance of homeostatic conditions in the central nervous system .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Differences
The compound is compared to 1-(3-chloro-4-fluorobenzenesulfonyl)-4-cyclobutyl-1,4-diazepane (CAS: 2309777-01-1, ), a closely related analog. Critical differences include:
- Aromatic substituents : The target compound has 3,5-difluorobenzylsulfonyl , whereas the analog features 3-chloro-4-fluorobenzenesulfonyl .
- Molecular weight : The analog has a higher molecular weight (346.85 g/mol ) due to the chlorine atom.
- Electronic effects : Fluorine (high electronegativity, low polarizability) vs. chlorine (moderate electronegativity, higher polarizability) alters electron-withdrawing and lipophilic properties.
Tabulated Comparison
Functional Implications
- Lipophilicity: The analog’s chlorine atom increases logP (3.2 vs.
- Metabolic Stability : Fluorine in the target compound may enhance metabolic stability compared to chlorine, which is more susceptible to oxidative metabolism.
Research Findings and Hypothetical Properties
Electronic and Steric Effects
- The 3,5-difluoro arrangement on the benzyl ring creates a symmetric electron-deficient region, enhancing interactions with positively charged enzymatic pockets. In contrast, the 3-chloro-4-fluoro analog’s asymmetric substitution may lead to divergent binding orientations .
Crystallographic Data
- While neither compound’s crystal structure is publicly reported, SHELX software (widely used for small-molecule crystallography ) could resolve stereoelectronic features critical for structure-activity relationship (SAR) studies.
Biological Activity
1-Cyclobutyl-4-((3,5-difluorobenzyl)sulfonyl)-1,4-diazepane is a heterocyclic compound that has attracted significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in neurodegenerative disorders. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Molecular Characteristics
- IUPAC Name : 1-cyclobutyl-4-[(3,5-difluorophenyl)methylsulfonyl]-1,4-diazepane
- Molecular Formula : CHFNOS
- Molecular Weight : 344.4 g/mol
- CAS Number : 2320379-42-6
Structural Features
The compound features a cyclobutyl ring and a sulfonyl group attached to a diazepane ring. This unique structure contributes to its distinct chemical properties and biological activities, particularly its interaction with specific biological macromolecules.
This compound primarily exerts its biological effects through the activation of Triggering Receptor Expressed on Myeloid Cells 2 (TREM2). Activation of TREM2 modulates microglial activity in the central nervous system (CNS), leading to:
- Release of Cytokines and Chemokines : Enhances the immune response within the CNS.
- Phagocytosis : Increases the clearance of debris and pathogens.
- Homeostatic Maintenance : Supports neuronal health and function.
Structure-Activity Relationships (SAR)
The specific substitution pattern on the diazepane ring is crucial for its biological activity. The presence of fluorine atoms in the 3,5 positions of the benzyl group enhances lipophilicity and may improve binding affinity to TREM2 compared to similar compounds with different substituents.
| Compound | Substituent | Biological Activity |
|---|---|---|
| This compound | 3,5-Difluoro | High TREM2 activation |
| 1-Cyclobutyl-4-((3,5-dichlorobenzyl)sulfonyl)-1,4-diazepane | 3,5-Dichloro | Moderate TREM2 activation |
| 1-Cyclobutyl-4-((3,5-dimethylbenzyl)sulfonyl)-1,4-diazepane | 3,5-Dimethyl | Low TREM2 activation |
Neurodegenerative Disorders
Research indicates that compounds activating TREM2 can have protective effects against neurodegenerative diseases such as Alzheimer's disease. A study demonstrated that administration of this compound in animal models resulted in:
- Reduced Amyloid Plaque Formation : Significantly decreased levels of amyloid-beta plaques.
- Improved Cognitive Function : Enhanced performance in memory tasks.
Cancer Research
The compound has also been explored for its potential in cancer therapy due to its ability to modulate immune responses. In vitro studies showed that it could inhibit tumor growth by enhancing immune cell activity against cancer cells.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthetic route of 1-Cyclobutyl-4-((3,5-difluorobenzyl)sulfonyl)-1,4-diazepane?
- Methodological Answer : The synthesis involves multi-step reactions, including sulfonylation of the diazepane core and cyclobutyl group introduction. Key steps include:
- Sulfonylation : Reacting the diazepane precursor with 3,5-difluorobenzylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) in anhydrous solvents like dichloromethane .
- Cyclobutyl Group Installation : Use of alkylation or ring-closing metathesis under controlled temperatures (0–25°C) to avoid side reactions .
- Yield Optimization : Monitor reaction progress via TLC or HPLC, and purify intermediates using column chromatography with gradients of ethyl acetate/hexane .
Q. How can researchers characterize the structural conformation of this compound?
- Methodological Answer :
- X-ray Crystallography : For definitive stereochemical assignment, grow single crystals via slow evaporation in solvents like ethanol/water mixtures .
- NMR Spectroscopy : Use - and -NMR to confirm substituent positions. The 3,5-difluorobenzyl group shows distinct splitting patterns in -NMR (e.g., doublets due to para-fluorine coupling) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H] ~423.1 Da) and fragmentation patterns .
Advanced Research Questions
Q. What mechanistic hypotheses explain the biological activity of this compound in receptor binding studies?
- Methodological Answer :
- Target Hypothesis : The sulfonyl group may act as a hydrogen-bond acceptor, while the 3,5-difluorobenzyl moiety enhances lipophilicity for membrane penetration. Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like GPCRs or kinases .
- Experimental Validation : Perform competitive binding assays with radiolabeled ligands (e.g., -GTPγS for GPCRs) and measure IC values. Cross-validate with SPR or ITC for affinity quantification .
Q. How can computational modeling resolve contradictions in the compound’s reactivity under varying pH conditions?
- Methodological Answer :
- pKa Prediction : Use software like MarvinSketch or ACD/Labs to estimate sulfonyl group pKa (~1.5–2.5) and diazepane nitrogen pKa (~7.5–8.5). This predicts protonation states influencing solubility and reactivity .
- MD Simulations : Simulate the compound in explicit solvent (e.g., TIP3P water) at pH 2–9 to observe conformational stability. Tools like GROMACS or AMBER can model sulfonyl group solvation .
Q. What strategies mitigate batch-to-batch variability in biological assays involving this compound?
- Methodological Answer :
- Purity Standards : Require ≥95% purity (HPLC-UV, 254 nm) and confirm via -NMR for trace solvent residues (e.g., DMF or THF) .
- Bioassay Controls : Include reference compounds (e.g., diazepam for GABA receptor studies) and normalize data to internal controls (e.g., % inhibition of a known antagonist) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported IC values across studies?
- Methodological Answer :
- Assay Conditions : Compare buffer pH, temperature, and ion concentrations (e.g., Mg affects kinase assays). Replicate experiments under standardized conditions .
- Cell Line Variability : Test the compound in multiple cell lines (e.g., HEK293 vs. CHO) and use siRNA knockdown to confirm target specificity .
Experimental Design
Q. What in vitro and in vivo models are optimal for evaluating the compound’s pharmacokinetics?
- Methodological Answer :
- In Vitro : Use Caco-2 cell monolayers for permeability assays and human liver microsomes for metabolic stability (CYP450 isoforms) .
- In Vivo : Administer to Sprague-Dawley rats (IV/PO) and collect plasma for LC-MS/MS analysis. Calculate AUC, , and bioavailability .
Structural-Activity Relationship (SAR) Guidance
Q. How does the 3,5-difluorobenzyl group influence SAR compared to other substituents?
- Methodological Answer :
- Electron-Withdrawing Effects : Fluorine atoms increase sulfonyl group electrophilicity, enhancing covalent binding to cysteine residues in targets. Compare to chloro or methyl analogs via SPR .
- Steric Impact : Use X-ray co-crystallography to assess if the difluorobenzyl group fits into hydrophobic pockets (e.g., in proteases) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
